1-Butoxy-2-propanol (CAS: 5131-66-8), commonly known as propylene glycol n-butyl ether (PnB), is a fast-evaporating, hydrophobic P-series glycol ether. It is characterized by a high lipophilic solvency and a low surface tension that enables the efficient coupling of aqueous and organic phases [1]. Unlike legacy E-series glycol ethers, PnB metabolizes into propylene glycol rather than toxic alkoxyacetic acids, offering a significantly safer occupational profile [2]. These quantifiable safety and phase-stabilization properties make it a critical solvent in procurement for water-reducible coatings, heavy-duty cleaners, and agricultural formulations where regulatory compliance, strong polymer partitioning, and fast evaporation are required [1].
Generic substitution of 1-Butoxy-2-propanol fails because closely related solvents either introduce severe regulatory risks or drastically alter formulation drying kinetics. Substituting with the E-series equivalent, ethylene glycol monobutyl ether (EB), exposes workers to toxic metabolites (butoxyacetic acid) known to cause hemolysis, triggering stricter occupational exposure limits and handling protocols [1]. Conversely, substituting with the heavier P-series homolog, dipropylene glycol n-butyl ether (DPnB), reduces the evaporation rate from 0.093 to 0.006 (relative to n-butyl acetate), which unacceptably prolongs drying times in fast-cure coatings [2]. Using shorter-chain homologs like propylene glycol methyl ether (PM) sacrifices the hydrophobic coupling efficiency required to solvate heavy greases, forcing formulators to increase total solvent loading and VOC emissions to achieve the same phase stability [3].
P-series glycol ethers like 1-Butoxy-2-propanol (PnB) are structurally designed to avoid the toxic metabolic pathways of E-series ethers. While ethylene glycol monobutyl ether (EB) is metabolized into butoxyacetic acid—a compound with a 4-hour half-life linked to hemolysis and reproductive toxicity—PnB is primarily metabolized into propylene glycol, which exhibits minimal systemic toxicity [1]. This fundamental biochemical difference allows PnB to replace EB in formulations without triggering the stringent occupational exposure limits or hazard classifications associated with E-series solvents[2].
| Evidence Dimension | Primary toxic metabolite |
| Target Compound Data | Propylene glycol (minimal toxicity) |
| Comparator Or Baseline | Butoxyacetic acid (hemolytic/reprotoxic) from EB |
| Quantified Difference | Elimination of alkoxyacetic acid formation pathway |
| Conditions | Mammalian metabolism and occupational exposure models |
Enables manufacturers to formulate heavy-duty cleaners and coatings that meet strict environmental and occupational safety regulations without sacrificing solvency.
In industrial coating applications, the evaporation rate of the coalescing solvent dictates the drying time and production throughput. 1-Butoxy-2-propanol exhibits a fast-middle evaporation rate of 0.093 (relative to n-Butyl Acetate = 1) [1]. In contrast, its heavier homolog, dipropylene glycol n-butyl ether (DPnB), has an evaporation rate of just 0.006, while the E-series equivalent EB is slightly slower at 0.079 [1]. This ~15-fold faster evaporation compared to DPnB makes PnB specifically suited for systems requiring rapid flash-off and fast film formation without retaining residual solvent in the polymer matrix [2].
| Evidence Dimension | Relative evaporation rate (n-BuAc = 1) |
| Target Compound Data | 0.093 (PnB) |
| Comparator Or Baseline | 0.006 (DPnB) |
| Quantified Difference | ~15.5x faster evaporation rate than DPnB |
| Conditions | Standard solvent evaporation testing at ambient conditions |
Critical for selecting the right solvent in fast-drying water-borne and solvent-borne industrial coatings where prolonged drying times bottleneck production.
The presence of the n-butyl chain on the propylene glycol backbone gives 1-Butoxy-2-propanol an optimal hydrophilic-lipophilic balance for coupling hydrophobic soils into water. Comparative tests indicate that PnB provides equivalent or superior active solvency for greases compared to ethylene glycol butyl ether (EB), and significantly outperforms shorter-chain P-series solvents like propylene glycol methyl ether (PM) [1]. This higher coupling efficiency reduces the total volume of solvent required to maintain phase stability in multiphase systems, directly aiding in VOC reduction efforts[2].
| Evidence Dimension | Coupling efficiency and grease solvency |
| Target Compound Data | High active solvency for hydrophobic greases |
| Comparator Or Baseline | Lower active solvency requiring higher loading (PM / shorter homologs) |
| Quantified Difference | Superior grease cutting and phase stabilization at lower total solvent concentrations |
| Conditions | Multiphase aqueous/organic cleaning and coating formulations |
Allows procurement to reduce total solvent usage and lower VOC emissions while maintaining heavy-duty cleaning or formulation stability.
1-Butoxy-2-propanol is highly effective at lowering the Minimum Film Formation Temperature (MFFT) of water-borne latex coatings. Because of its strong partitioning into the polymer phase, PnB reduces MFFT more efficiently per unit weight than more hydrophilic solvents like propylene glycol n-propyl ether (PnP) [1]. This allows formulators to achieve continuous, defect-free films at lower temperatures while utilizing a fast-evaporating coalescent (0.093 evaporation rate) that leaves the film quickly, preventing long-term plasticization [2].
| Evidence Dimension | MFFT reduction efficiency |
| Target Compound Data | High polymer phase partitioning and rapid MFFT reduction |
| Comparator Or Baseline | Lower partitioning efficiency (PnP / hydrophilic ethers) |
| Quantified Difference | Steeper MFFT reduction curve at 2-6 wt% loading |
| Conditions | Water-borne architectural and industrial latex coatings |
Reduces the required coalescent loading, lowering formulation costs and VOC emissions while ensuring proper film formation in cold environments.
1-Butoxy-2-propanol is the coalescent of choice when formulating fast-drying water-reducible coatings. Its specific evaporation rate (0.093) ensures rapid flash-off, while its strong polymer partitioning efficiently lowers the Minimum Film Formation Temperature (MFFT), preventing film defects without the toxicity concerns of E-series solvents [1].
In aqueous degreasers, PnB is selected for its superior coupling ability. It effectively solvates hydrophobic greases and oils into water-based systems, allowing formulators to match the cleaning performance of ethylene glycol monobutyl ether (EB) while significantly reducing total VOCs and occupational hazards [2].
Due to its balanced hydrophilic-lipophilic profile, PnB is highly effective at stabilizing multiphase agricultural formulations. It ensures the homogeneous blending of active ingredients with diverse solubility characteristics, maintaining phase stability over a wide range of storage temperatures better than shorter-chain homologs[3].
Irritant